Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 931998-13-9
VCID: VC5257771
InChI: InChI=1S/C14H18F3N3O2/c1-3-22-12(21)10-5-4-6-20(8-10)13-18-9(2)7-11(19-13)14(15,16)17/h7,10H,3-6,8H2,1-2H3
SMILES: CCOC(=O)C1CCCN(C1)C2=NC(=CC(=N2)C(F)(F)F)C
Molecular Formula: C14H18F3N3O2
Molecular Weight: 317.312

Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate

CAS No.: 931998-13-9

Cat. No.: VC5257771

Molecular Formula: C14H18F3N3O2

Molecular Weight: 317.312

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate - 931998-13-9

Specification

CAS No. 931998-13-9
Molecular Formula C14H18F3N3O2
Molecular Weight 317.312
IUPAC Name ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate
Standard InChI InChI=1S/C14H18F3N3O2/c1-3-22-12(21)10-5-4-6-20(8-10)13-18-9(2)7-11(19-13)14(15,16)17/h7,10H,3-6,8H2,1-2H3
Standard InChI Key ULOYIHLOMFOXMC-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCCN(C1)C2=NC(=CC(=N2)C(F)(F)F)C

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Pyrimidine ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Substituents include a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 6.

  • Piperidine ring: A six-membered saturated heterocycle fused to the pyrimidine ring via a nitrogen atom at position 2.

  • Ethyl ester group: A carboxylate ester (-COOEt) at position 3 of the piperidine ring.

The molecular formula is C₁₄H₁₈F₃N₃O₂, with a molecular weight of 329.31 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, traits valuable in drug design .

ParameterValue
C-N bond length (pyrimidine)1.33–1.37 Å
C-C bond length (piperidine)1.52–1.55 Å
Dihedral angle (pyrimidine-piperidine)85–90°

Nuclear magnetic resonance (NMR) spectroscopy provides critical structural insights:

  • ¹H NMR (DMSO-d₆): Peaks at δ 1.18–1.25 (t, 3H, -CH₂CH₃), 2.40 (s, 3H, -CH₃), 3.00–3.60 (m, 4H, piperidine-H), and 4.10–4.25 (q, 2H, -OCH₂) .

  • ¹³C NMR: Signals for the carbonyl carbon (δ ~170 ppm) and CF₃ group (δ ~120 ppm, q, J = 288 Hz).

Synthetic Routes and Optimization

Condensation and Cyclization

The synthesis typically involves a multi-step sequence:

  • Pyrimidine ring formation: Condensation of ethyl 3-aminocrotonate with trifluoromethyl-substituted amidines under acidic conditions .

  • Piperidine coupling: Nucleophilic substitution at the pyrimidine C-2 position using piperidine derivatives.

Example protocol:

  • React ethyl 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine (1.0 equiv) with ethyl 3-piperidinecarboxylate (1.2 equiv) in ethanol at reflux for 24 hours.

  • Yield: ~65–70% after column chromatography (silica gel, hexane/ethyl acetate 4:1) .

Reaction Optimization

Key parameters influencing yield and purity:

FactorOptimal ConditionImpact
SolventEthanol or DMFEnhances nucleophilicity of piperidine
Temperature80–100°CAccelerates ring closure
CatalystK₂CO₃ or Et₃NNeutralizes HCl byproduct

Physicochemical Characterization

Solubility and Stability

  • Solubility: Freely soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres up to 200°C (thermogravimetric analysis).

Spectroscopic Fingerprints

Infrared (IR) spectroscopy:

  • ν(C=O) at 1725 cm⁻¹

  • ν(C-F) at 1120–1170 cm⁻¹ .

Mass spectrometry:

  • Molecular ion peak at m/z 329.1 (M⁺)

  • Fragment ions at m/z 212 (pyrimidine-piperidine cleavage) and 97 (piperidine ring).

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